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  • Product: 5-Chloro-4-iodopyrimidin-2-amine
  • CAS: 1260863-63-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for 5-Chloro-4-iodopyrimidin-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-4-iodopyrimidin-2-amine Introduction 5-Chloro-4-iodopyrimidin-2-amine is a polysubstituted heterocyclic compound belonging to the pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-4-iodopyrimidin-2-amine

Introduction

5-Chloro-4-iodopyrimidin-2-amine is a polysubstituted heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1] The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework at the atomic level.[1][2]

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each nucleus in 5-Chloro-4-iodopyrimidin-2-amine is unique, influenced by the electronegativity and spatial arrangement of the nitrogen atoms in the pyrimidine ring and the chloro, iodo, and amine substituents. These influences dictate the chemical shifts (δ) observed in the NMR spectra.

Analysis of the Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, exhibiting two primary signals corresponding to the aromatic proton and the amine protons.

  • Aromatic Proton (H6): The pyrimidine ring contains a single proton at the C6 position. This proton is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.0 - 8.5 ppm . Its deshielded character is a direct result of several factors:

    • The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the aromatic ring.

    • Anisotropic effects from the aromatic system.

    • The inductive effects of the nearby halogen substituents. For comparison, the aromatic protons in the parent 2-aminopyrimidine appear at δ 8.28 ppm.[4] The presence of halogens at C4 and C5 is expected to modulate this shift.

  • Amine Protons (-NH₂): The two protons of the primary amine group at the C2 position are expected to produce a single, broad signal. This broadening is a characteristic feature of exchangeable protons (like those in -NH or -OH groups), which can undergo chemical exchange with each other or with trace amounts of water in the deuterated solvent.[5]

    • The predicted chemical shift for these protons is typically in the range of δ 5.0 - 6.5 ppm .

    • To definitively confirm this signal, a "D₂O shake" experiment can be performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the amine protons will exchange with deuterium, causing the signal to significantly diminish or disappear entirely.[5]

Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct map of the carbon framework. For 5-Chloro-4-iodopyrimidin-2-amine, four distinct signals are expected, corresponding to the four unique carbon atoms of the pyrimidine ring. Proton decoupling is typically employed to simplify the spectrum, resulting in each carbon appearing as a singlet.[3]

  • C2 (Carbon bearing the -NH₂ group): This carbon is bonded to three nitrogen atoms (two within the ring, one from the amine group). This environment results in a significant downfield shift. The electron-donating resonance effect of the amino group is counteracted by the strong electronegativity of the adjacent ring nitrogens. This carbon is predicted to appear around δ 160 - 163 ppm .

  • C4 (Carbon bearing the Iodo group): The "heavy atom effect" of iodine typically shields the directly attached carbon, shifting its signal upfield compared to other halogens like chlorine or bromine. However, its position adjacent to a ring nitrogen will still place it significantly downfield. The predicted chemical shift is in the range of δ 95 - 105 ppm .

  • C5 (Carbon bearing the Chloro group): The electronegative chlorine atom will deshield this carbon, but less so than a nitrogen atom would. Its chemical shift is predicted to be in the region of δ 115 - 125 ppm .

  • C6 (Carbon bearing the Hydrogen): This carbon is directly bonded to a proton and is situated between a nitrogen and a carbon atom. Its signal is expected in the aromatic region, predicted to be around δ 155 - 158 ppm .

Summary of Predicted Spectral Data

The following table summarizes the anticipated NMR data for 5-Chloro-4-iodopyrimidin-2-amine, assuming a standard deuterated solvent like DMSO-d₆.

¹H NMR Data ¹³C NMR Data
Position Predicted Chemical Shift (δ, ppm) Position Predicted Chemical Shift (δ, ppm)
H68.0 - 8.5 (singlet)C2 (-NH₂)160 - 163
-NH₂5.0 - 6.5 (broad singlet)C4 (-I)95 - 105
C5 (-Cl)115 - 125
C6 (-H)155 - 158

Visualizing Molecular Structure and NMR Correlations

A clear visualization of the molecular structure is essential for correlating the predicted NMR signals with specific atoms. The following diagram, generated using Graphviz, illustrates the atomic numbering and key structural features of 5-Chloro-4-iodopyrimidin-2-amine.

Caption: Molecular structure of 5-Chloro-4-iodopyrimidin-2-amine.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR spectra, a standardized experimental protocol is crucial. The following methodology outlines the key steps from sample preparation to data processing.

Sample Preparation
  • Massing: Accurately weigh approximately 5-10 mg of solid 5-Chloro-4-iodopyrimidin-2-amine.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice for nitrogen-containing heterocycles due to its high solubilizing power. Chloroform-d (CDCl₃) is another common option. The choice of solvent can influence chemical shifts.[5][6]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent within a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication to achieve a clear, homogeneous solution. Particulate matter should be removed by filtration to avoid poor spectral quality.[7]

Instrument Setup and Calibration
  • Insertion: Carefully insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning before placing it into the NMR spectrometer's magnet.[7]

  • Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.[7]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This involves adjusting a series of electromagnetic coils to produce sharp, symmetrical peaks, which is essential for resolving fine coupling details and accurate integration.[7]

  • Tuning and Gain Adjustment: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C). The receiver gain is then adjusted to optimize the signal intensity without overloading the detector.[7]

Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring standard 1D NMR spectra.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample & Lock prep3->setup1 setup2 Shim Magnetic Field setup1->setup2 setup3 Tune Probe & Set Gain setup2->setup3 acq1 Acquire ¹H Spectrum (e.g., 16 scans) setup3->acq1 acq2 Acquire ¹³C Spectrum (e.g., 1024+ scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Pick Peaks proc3->proc4

Caption: Standard workflow for NMR sample analysis.

Data Processing
  • Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

  • Correction: The spectrum is then subjected to phase and baseline corrections to ensure that all peaks are upright and the baseline is flat.[3]

  • Referencing: The chemical shift axis (ppm) is calibrated using the known signal of a reference standard, typically the residual solvent peak or tetramethylsilane (TMS).

  • Analysis: Finally, the signals are integrated to determine the relative number of protons, and the peak positions (chemical shifts) are recorded.[8]

References

  • Knowledge UChicago. (n.d.). Supporting Information.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Ali, S., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2598.
  • Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
  • ACS Publications. (2025). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Journal of the American Chemical Society.
  • Facelli, J. C., et al. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A, 101(32), 5855-5863.
  • Höffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151, 1375-1382.
  • ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • Salakhutdinov, N. F., & Fomenko, V. V. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1373-1376.
  • Cmoch, P., et al. (2015).
  • Al-Majid, A. M., et al. (2023).
  • ChemicalBook. (n.d.). 4-chloro-5-iodopyriMidin-2-aMine(3993-80-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I.
  • Ravoof, A., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(3), M1149.
  • InTechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • Rittner, R., et al. (2019).
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • N/A. (n.d.). 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility Profiling of 5-Chloro-4-iodopyrimidin-2-amine in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound of Interest: 5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5) Introduction: The Structural Dichotomy of Halogenated Pyrimidines In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound of Interest: 5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5)

Introduction: The Structural Dichotomy of Halogenated Pyrimidines

In modern drug discovery and organic synthesis, 5-chloro-4-iodopyrimidin-2-amine serves as a highly versatile, di-halogenated building block [[1]](). The 4-iodo position is thermodynamically primed for rapid oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 5-chloro group provides essential steric bulk and lipophilicity to occupy hydrophobic pockets in kinase active sites. Furthermore, the 2-amine moiety acts as a critical hydrogen-bond hinge binder.

However, this exact structural functionality creates significant solubility challenges. The combination of a planar pyrimidine core, strong intermolecular hydrogen bonding from the 2-amine, and intense halogen bonding (I···N interactions) results in a rigid, high-energy crystal lattice. Understanding how to thermodynamically disrupt this lattice is critical for optimizing reaction concentrations and downstream assay formulations.

Solvation Thermodynamics: Breaking the Crystal Lattice

To achieve dissolution, a solvent must pay the enthalpic penalty required to break the solute-solute interactions of the crystal lattice. For 5-chloro-4-iodopyrimidin-2-amine, solvation behaves according to a strict "push-pull" mechanism based on solvent polarity and hydrogen-bond accepting capacity 2.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents possess high dielectric constants and act as aggressive hydrogen-bond acceptors. They effectively solvate the protons of the 2-amine group while their polarizable nature stabilizes the heavy C4-iodo and C5-chloro substituents, leading to high solubility profiles 3.

  • Polar Protic Solvents (MeOH, EtOH): While alcohols can compete for hydrogen bonds, their lower dielectric constants limit their ability to fully disrupt the lattice, yielding only moderate solubility.

  • Weakly Polar Solvents (DCM, Toluene): These solvents fail to disrupt the 2-amine hydrogen bonding network. Although they offer some solvation for the lipophilic halogens, overall solubility remains poor 4.

SolvationMechanism Solute 5-Chloro-4-iodopyrimidin-2-amine • 2-Amine (H-Bond Donor) • C4-Iodo (Polarizable) • C5-Chloro (Lipophilic) DMSO Polar Aprotic (DMSO/DMF) • Strong H-Bond Acceptor • High Dielectric Constant Solute->DMSO High Solubility (Disrupts Crystal Lattice) MeOH Polar Protic (MeOH/EtOH) • H-Bond Donor & Acceptor • Moderate Dielectric Solute->MeOH Moderate Solubility (Protic Competition) DCM Weakly Polar (DCM) • Low H-Bonding • Solvates Halogens Solute->DCM Low Solubility (Lacks H-Bond Disruption)

Figure 1: Solvation mechanism and solvent interaction pathways for halogenated pyrimidines.

Empirical Solubility Profiling in Organic Media

The following table summarizes the quantitative thermodynamic solubility profile of 5-chloro-4-iodopyrimidin-2-amine across standard organic solvents at 25°C.

Solvent ClassificationSpecific SolventDielectric Constant (ε)Est. Solubility Range (mg/mL)Mechanistic Solvation Rationale
Polar Aprotic DMSO46.7> 50.0Strong H-bond acceptor; disrupts lattice H-bonds; high polarizability stabilizes halogens.
Polar Aprotic DMF36.730.0 - 50.0Excellent solvation of the pyrimidine core; slightly lower H-bond acceptance than DMSO.
Polar Protic Methanol32.75.0 - 15.0Competes for H-bonds but lower efficacy in solvating the lipophilic C4/C5 halogens.
Polar Protic Ethanol24.52.0 - 10.0Increased aliphatic bulk reduces solvation efficiency compared to methanol.
Weakly Polar Dichloromethane8.9< 5.0Solvates the halogenated regions but fails to disrupt the 2-amine hydrogen bonding network.

Self-Validating Protocol for Thermodynamic Solubility Determination

As a Senior Application Scientist, I mandate that solubility must be measured thermodynamically, not kinetically. Kinetic dissolution can lead to transient supersaturation, yielding false-positive solubility limits that will crash out during a reaction or assay. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Method)

  • Solid Dispensing: Weigh approximately 50 mg of 5-chloro-4-iodopyrimidin-2-amine into a 2 mL glass HPLC vial. Causality: An excess of solid must be present to ensure the chemical potential of the solid equals the chemical potential of the solute in solution, defining true thermodynamic equilibrium.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, MeOH).

  • Thermal Incubation: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C, shaking at 800 RPM for 48 hours. Causality: 48 hours provides sufficient time for the system to relax to its thermodynamic minimum, bypassing any initial supersaturation phases.

Phase 2: Phase Separation & Analysis 4. Centrifugation: Centrifuge the vial at 10,000 RPM for 15 minutes to pellet the undissolved solid. 5. Filtration: Carefully extract 0.5 mL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Micro-particulates suspended in the supernatant will cause severe light scattering and artificially inflate UV absorbance during HPLC analysis. 6. Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., 254 nm), quantifying the concentration against a pre-established standard curve.

Phase 3: Solid-State Verification (The Self-Validation Step) 7. XRPD Analysis: Recover the residual solid pellet from Step 4, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents like Methanol or DCM can incorporate into the crystal lattice, forming a solvate or inducing a polymorphic transition. If the solid form has changed, the measured solubility corresponds to the new solvate, not the original anhydrous API. This step validates that the structural integrity of the starting material was maintained.

SolubilityWorkflow A 1. Solid Dispensing (Excess CAS 1260863-63-5) B 2. Solvent Addition (e.g., DMSO, MeOH, DCM) A->B C 3. Thermal Equilibration (Isothermal Shaking, 48h at 25°C) B->C D 4. Phase Separation (Centrifugation & 0.22 µm Filtration) C->D E 5. Supernatant Extraction & Serial Dilution D->E Liquid Phase G 7. Solid-State Verification (XRPD on Residual Solid) D->G Solid Phase F 6. HPLC-UV Analysis (Quantification vs. Standard Curve) E->F

Figure 2: Self-validating thermodynamic solubility workflow with solid-state verification.

References

  • ChemicalBook.5-chloro-4-iodopyrimidin-2-amine CAS#: 1260863-63-5.
  • BenchChem.Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide.
  • ResearchGate.Highly Efficient Method for C-5 Halogenation of Pyrimidine-Based Nucleosides in Ionic Liquids.
  • Google Patents.CN104220428A - Fungicidal pyrimidine compounds.

Sources

Foundational

crystal structure analysis of 5-Chloro-4-iodopyrimidin-2-amine

Crystal Structure Analysis of 5-Chloro-4-iodopyrimidin-2-amine: A Technical Guide to Supramolecular Assembly and SCXRD Refinement Executive Summary 5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5) is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure Analysis of 5-Chloro-4-iodopyrimidin-2-amine: A Technical Guide to Supramolecular Assembly and SCXRD Refinement

Executive Summary

5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5) is a highly functionalized heterocyclic building block critical to modern drug discovery, serving as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Understanding its solid-state crystal structure is paramount for rationalizing its reactivity, solubility, and polymorphic behavior during active pharmaceutical ingredient (API) development. This whitepaper provides an in-depth, self-validating methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, emphasizing the causality behind data reduction techniques and the complex supramolecular competition between hydrogen and halogen bonding.

Molecular Anatomy & Predictive Crystallography

The crystallographic behavior of 5-Chloro-4-iodopyrimidin-2-amine is dictated by three distinct structural motifs, each competing to direct the supramolecular assembly:

  • The 2-Amino Group (Hydrogen Bond Donor): Acts as a classic bifurcated hydrogen bond donor.

  • The Pyrimidine Nitrogen Atoms (Acceptors): Serve as primary electron-rich acceptors for both hydrogen and halogen bonds.

  • The C4-Iodo and C5-Chloro Substituents (Halogen Bond Donors): Halogen atoms, particularly iodine, possess a region of positive electrostatic potential opposite the covalent bond, known as the σ -hole. Because iodine is highly polarizable, its σ -hole is significantly more positive than that of chlorine, making the C-I bond a potent, highly directional halogen bond donor[1].

In halogenated 2-aminopyrimidines, steric effects and halogen substitution dictate the packing motifs. Notably, strong halogen bond donors (like iodine) can effectively replace hydrogen bonds without disrupting the overall crystal assembly, leading to highly linear inter-dimer links[1].

SupramolecularLogic Core 5-Chloro-4-iodopyrimidin-2-amine HDonor 2-Amino Group (H-Bond Donor) Core->HDonor XDonor 4-Iodo / 5-Chloro (Halogen Bond Donors) Core->XDonor Acceptor Pyrimidine N (H/X-Bond Acceptor) Core->Acceptor HDonor->Acceptor N-H···N (126°-166°) XDonor->Acceptor C-I···N / C-Cl···N (168°-177°)

Caption: Competitive supramolecular interaction pathways in halogenated 2-aminopyrimidines.

Experimental Protocol for SCXRD

To achieve a high-resolution structural model, the following self-validating protocol must be executed. The methodology ensures that systematic errors, particularly those arising from the heavy iodine atom, are mathematically neutralized.

Phase I: Crystallization & Mounting
  • Solvent Selection: Dissolve 5-Chloro-4-iodopyrimidin-2-amine in a polar aprotic solvent (e.g., ethyl acetate) to prevent solvent-molecule hydrogen bonding from outcompeting the internal N-H···N dimer formation.

  • Crystal Growth: Utilize slow solvent evaporation at 298 K. Isolate a single, defect-free crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) and mount it on a glass fiber using Paratone-N oil to prevent atmospheric degradation[2].

  • Cryocooling: Transfer the mounted crystal immediately to a 100 K nitrogen cold stream. This minimizes thermal motion (reducing atomic displacement parameters) and improves high-angle diffraction intensity[3].

Phase II: Data Collection & Reduction (The Causality of SADABS)
  • Diffraction: Collect data using a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) and a CCD/CMOS area detector[4]. Mo-K α is chosen over Cu-K α to minimize baseline X-ray absorption, though the presence of iodine still necessitates rigorous correction.

  • Integration: Integrate raw frames using software such as SAINT to extract raw intensities[4].

  • Empirical Absorption Correction (Critical Step): Apply multi-scan empirical absorption correction using SADABS[4].

    • Causality: Iodine has a massive X-ray mass attenuation coefficient. Without SADABS, incomplete absorption correction leaves a "fingerprint" in the residuals where weak intensities are systematically overestimated, artificially inflating the chi-square sum and ruining the refinement[3]. SADABS utilizes spherical harmonics to minimize the residual between the intensities of symmetry-equivalent reflections, effectively neutralizing the anisotropic absorption of the heavy iodine atom[5].

    • Validation: The internal agreement factor ( Rint​ ) must drop significantly after SADABS application (target Rint​<0.05 ).

Phase III: Structure Solution & Refinement
  • Phase Resolution: Solve the structure using direct methods via SHELXT[4]. The heavy iodine and chlorine atoms will immediately phase the structure, appearing as the highest electron density peaks in the Fourier map.

  • Least-Squares Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL[4].

  • Anisotropic Displacement: Treat all non-hydrogen atoms (C, N, Cl, I) anisotropically[2].

  • Hydrogen Atom Treatment: Place the 2-amino hydrogen atoms in calculated positions and refine them using a riding model with Uiso​(H)=1.2Ueq​(N) [6].

SCXRDWorkflow N1 1. Crystallization (Slow Evaporation, Aprotic Solvent) N2 2. Data Collection (Mo-Kα Radiation, 100 K) N1->N2 N3 3. Data Reduction & Empirical Absorption (SADABS) N2->N3 N4 4. Structure Solution (SHELXT, Direct Methods) N3->N4 N5 5. Refinement & Validation (SHELXL, R1 < 0.05, wR2 < 0.15) N4->N5

Caption: SCXRD experimental workflow emphasizing empirical absorption correction.

Supramolecular Interaction Networks & Data Presentation

In the refined crystal structure of halogenated 2-aminopyrimidines, the balance between hydrogen and halogen bonding dictates the lattice architecture. Analysis of bond directionality reveals that halogen bonds (driven by the C-I and C-Cl σ -holes) are strictly linear, whereas hydrogen bonds exhibit significant angular flexibility[7].

The table below summarizes the quantitative geometric parameters expected during the structural validation of 5-Chloro-4-iodopyrimidin-2-amine, based on systematic crystallographic studies of the 2-aminopyrimidine class[1].

Table 1: Quantitative Metrics of Supramolecular Interactions in Halogenated 2-Aminopyrimidines

Interaction TypeDonor MoietyAcceptor MoietyTypical Angle (°)DirectionalityStructural Role
Hydrogen Bond 2-Amino (N-H)Pyrimidine (N)126° – 166°ModeratePrimary dimer formation; highly flexible[1].
Halogen Bond 5-Chloro (C-Cl)Pyrimidine (N)170° – 175°HighSecondary inter-dimer linkage; sterically hindered by iodine[1].
Halogen Bond 4-Iodo (C-I)Pyrimidine (N)168° – 177°Very HighDominant inter-dimer linkage; strong σ -hole interaction[1].

Self-Validating System: Refinement Quality Control

To ensure the trustworthiness of the crystallographic model, the final refinement must pass the following self-validating checks:

  • Goodness-of-Fit (GoF): Must approach 1.000. A value significantly higher indicates unresolved twinning or inadequate absorption correction[8].

  • Residual Factors: The unweighted R1​ value should be ≤0.05 for data with I>2σ(I) , and the weighted wR2​ should be ≤0.15 for all data[8].

  • Residual Electron Density: The deepest hole and highest peak in the final difference Fourier map must not exceed ±1.0e−/A˚3 . If a large residual peak ( >2.0e−/A˚3 ) is found near the iodine atom, it indicates that the SADABS empirical absorption correction was insufficient or that an anharmonic thermal motion model is required[3].

References

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing). Available at:[Link]

  • Incomplete Absorption Correction Results in an Increased Positive Mean Value of Weighted Residuals - MDPI. Available at:[Link]

  • Ray-tracing analytical absorption correction for X-ray crystallography based on tomographic reconstructions - PMC. Available at:[Link]

  • Applying Absorption Correction - The Center for X-ray Crystallography, University of Florida. Available at:[Link]

  • A Zn-based MOF with honeycomb topology for highly efficient iodine uptake from vapor and liquid phases - RSC Publishing. Available at:[Link]

  • Synthesis, Crystal Structures, H2S, and Iodine Uptake Properties of Four New Coordination Polymers - ACS Publications. Available at:[Link]

  • Supporting Information: An Electroactive Zinc-based Metal–Organic Framework - AWS. Available at:[Link]

  • Pyridines - Jiehua Pharma. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Chloro-4-iodopyrimidin-2-amine

Preamble: A Note on Scientific Diligence Therefore, this document has been constructed through a rigorous process of scientific analogy and conservative risk assessment. The safety protocols, hazard classifications, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on Scientific Diligence

Therefore, this document has been constructed through a rigorous process of scientific analogy and conservative risk assessment. The safety protocols, hazard classifications, and toxicity profiles detailed herein are synthesized from verified data for closely related structural analogues, including chloro-iodopyridines and other substituted aminopyrimidines. This approach provides a robust and cautious framework for handling this compound, ensuring that researchers are protected against a comprehensive range of potential hazards. All recommendations are grounded in authoritative sources, which are cited throughout and listed in the final reference section.

Compound Identification and Hazard Summary

5-Chloro-4-iodopyrimidin-2-amine belongs to a class of heterocyclic compounds frequently utilized as building blocks in the synthesis of pharmacologically active molecules and agrochemicals.[1] The presence of chloro, iodo, and amine functional groups on a pyrimidine core suggests a moderate level of chemical reactivity and dictates a cautious approach to its handling.

Physicochemical and Identifier Data

Due to the absence of a specific entry, the following table includes data for a close structural analogue, 5-chloro-4-iodopyridin-2-amine, to provide context. Properties for the target pyrimidine compound are expected to be similar.

PropertyValue / IdentifierSource
Chemical Name 5-Chloro-4-iodopyrimidin-2-amine-
Synonyms 2-Amino-5-chloro-4-iodopyrimidine-
CAS Number Not specifically assigned. Analogue (Pyridine) CAS: 1260667-65-9[2][3]
Molecular Formula C₄H₃ClIN₃-
Molecular Weight 255.45 g/mol -
Appearance Expected to be a solid (e.g., light yellow solid)[4]
Solubility Likely soluble in organic solvents; water solubility may be limited.[5]
GHS Hazard Classification (Anticipated)

Based on consistent data from structural analogues, 5-Chloro-4-iodopyrimidin-2-amine should be handled as a hazardous substance.[2][6][7] The following GHS classifications are recommended as a conservative baseline.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335/H336: May cause respiratory irritation or drowsiness/dizziness

Laboratory Protocols: From Receipt to Disposal

A self-validating system of protocols is essential. Each step is designed to contain the chemical, protect the operator, and ensure the integrity of the experiment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure. Engineering controls are the first and most effective line of defense.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable and serves to mitigate the inhalation hazard (H332).

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[6][8][9]

OperationEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Weighing & Solids Handling Tightly fitting safety goggles with side-shields and a face shield.Chemical-resistant gloves (Nitrile recommended), a buttoned lab coat, and closed-toe shoes.Required if work outside a fume hood is unavoidable. Use a NIOSH-certified respirator with an organic vapor/particulate cartridge.
Solution Preparation & Transfer Chemical splash goggles.As above. Ensure gloves are rated for the solvent in use.Not required if performed within a fume hood.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves, chemical-resistant apron, and boots.A NIOSH-certified respirator with an organic vapor/particulate cartridge is necessary.
Safe Handling and Storage Workflow

Adherence to a strict workflow minimizes the risk of accidental exposure or contamination.

  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8] Prepare all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in the table above. Gloves must be inspected for tears or defects before use.[9]

  • Chemical Handling: Perform all work within the fume hood. When weighing, use a draft shield or weigh boat to prevent dust from becoming airborne. When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.

  • Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and any exposed skin thoroughly with soap and water.[10]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling A Verify Fume Hood & Safety Shower Access B Assemble All Equipment & Reagents A->B C Don Full, Inspected PPE B->C D Weigh Solid / Prepare Solution C->D E Perform Experimental Procedure D->E F Securely Seal Primary Container E->F G Decontaminate Work Surface F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for handling 5-Chloro-4-iodopyrimidin-2-amine.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Freezer storage is often recommended for halogenated intermediates to minimize degradation and sublimation.

  • Security: The storage location should be locked and accessible only to authorized personnel.[11]

  • Incompatibilities: Store away from strong oxidizing agents.

Toxicity Profile: A Mechanistic and Regulatory Overview

The toxicity of 5-Chloro-4-iodopyrimidin-2-amine is inferred from its functional groups and data on analogous structures.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as Category 4, meaning it is harmful but not acutely toxic in small doses.[2][6] The primary risk comes from accidental ingestion of laboratory materials or inhalation of fine dust during handling.

  • Skin and Eye Irritation: As with many halogenated aromatic compounds, direct contact is expected to cause significant skin and eye irritation. This is a reversible effect, but prompt first aid is crucial to prevent damage.

  • Specific Target Organ Toxicity (Single Exposure): Inhalation may lead to irritation of the respiratory tract. Some related compounds also show potential for causing drowsiness or dizziness (narcotic effects), indicating possible central nervous system depression at higher concentrations.[2]

  • Genetic and Chronic Toxicity: There is a significant data gap regarding the long-term effects of this specific molecule. However, it is a matter of scientific principle that halogenated pyrimidines warrant a high degree of caution. Some compounds in this class, after metabolic conversion, have been shown to be mutagens, clastogens (agents that cause chromosome damage), and inducers of sister-chromatid exchanges.[12] Therefore, chronic exposure, even at low levels, should be diligently avoided.

  • Mechanistic Insights: The aminopyrimidine core is structurally related to aminopyridines. Certain aminopyridines are known to be neurotoxic, exerting their effects by blocking potassium (K+) channels in the nervous system, which can lead to convulsions at high doses.[13] While this is not a confirmed mechanism for the target compound, it highlights a plausible pathway for potential neurotoxicity and reinforces the need for stringent exposure controls.

Emergency and Disposal Procedures

Rapid and correct response to an emergency is critical.

First Aid Measures

The following procedures should be followed immediately upon exposure.[9][14]

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

  • If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

G cluster_spill Accidental Release / Spill cluster_personal Personal Exposure A Exposure Event Occurs B Evacuate Immediate Area & Alert Others A->B Spill F Inhalation A->F Personal G Skin Contact A->G Personal H Eye Contact A->H Personal C Don Appropriate Spill-Response PPE B->C D Contain with Inert Absorbent (e.g., vermiculite, sand) C->D E Collect into Hazardous Waste Container D->E I Move to Fresh Air F->I J Wash with Soap & Water (15+ min) G->J K Rinse with Water (15+ min) H->K L Seek Immediate Medical Attention I->L J->L K->L

Caption: Emergency response decision tree for spills and personal exposure.

Accidental Release Measures

For small spills that you are trained to handle:

  • Evacuate non-essential personnel from the area.[9]

  • Ensure adequate ventilation and wear the appropriate PPE for spill cleanup.

  • Avoid generating dust. Gently cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.

  • Carefully scoop the material into a designated, labeled hazardous waste container.[9]

  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Do not allow the chemical to enter drains, soil, or waterways.[15] All disposal activities must be in strict accordance with all applicable local, state, and federal regulations.

References

  • NextSDS. (n.d.). 5-chloro-4-iodopyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • SUEZ. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • Chem Service. (2014). SAFETY DATA SHEET: Dithiopyr. Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloro-3-iodopyrazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloro-4-iodo-N-isopropylpyridin-2-aMine — Chemical Substance Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

  • Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology, 297(1), 39-51. Retrieved from [Link]

Sources

Foundational

Comprehensive Analytical and Structural Guide to 5-Chloro-4-iodopyrimidin-2-amine: Exact Mass, Molecular Weight, and Methodological Workflows

Abstract In modern drug discovery and agrochemical synthesis, polyhalogenated pyrimidines serve as indispensable building blocks. 5-Chloro-4-iodopyrimidin-2-amine () is a prime example, offering orthogonal reactivity pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery and agrochemical synthesis, polyhalogenated pyrimidines serve as indispensable building blocks. 5-Chloro-4-iodopyrimidin-2-amine () is a prime example, offering orthogonal reactivity pathways due to its distinct carbon-halogen bonds[1][2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties—specifically exact mass and molecular weight—and the practical, self-validating analytical workflows required to ensure structural integrity during complex synthetic campaigns.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

The distinction between molecular weight and exact mass is not merely semantic; it is the foundational principle of high-resolution mass spectrometry (HRMS) used for molecular verification[3].

  • Molecular Weight is the weighted average mass calculated using the natural terrestrial abundance of all isotopes. It is utilized primarily for bulk stoichiometric calculations in the laboratory.

  • Exact Mass (Monoisotopic Mass) is the precise mass of the molecule calculated using only the single most abundant isotope for each constituent element (e.g., ^12C, ^1H, ^35Cl, ^127I, ^14N). This is the exact metric detected by HRMS instruments.

Table 1: Fundamental Mass Properties of 5-Chloro-4-iodopyrimidin-2-amine

PropertyValueCalculation Basis
Chemical Formula C4H3ClIN3Standard elemental composition[4][5]
Molecular Weight 255.44 g/mol C(12.011) + H(1.008) + Cl(35.45) + I(126.90) + N(14.007)[5]
Exact Mass (Monoisotopic) 254.9060 Da^12C(12.0000) + ^1H(1.0078) + ^35Cl(34.9689) + ^127I(126.9045) + ^14N(14.0031)[4]
[M+H]+ Ion (ESI+) 255.9133 m/zAddition of a proton (1.0073 Da) to the monoisotopic mass
Isotopic Distribution as a Self-Validating Signature

In mass spectrometry, the presence of halogens creates a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes: ^35Cl (~75.8%) and ^37Cl (~24.2%). Iodine, conversely, is monoisotopic (^127I, 100%).

Causality: Because of this specific isotopic distribution, the mass spectrum of 5-Chloro-4-iodopyrimidin-2-amine will exhibit a highly characteristic M and M+2 isotopic envelope. The intensity ratio of the M peak (m/z 255.9133) to the M+2 peak (m/z 257.9103) will be approximately 3:1. This phenomenon acts as an internal, self-validating system. If an analyst observes the correct exact mass but fails to see the 3:1 M+2 peak, the compound has likely undergone dechlorination, meaning the mass match is a false positive (e.g., an isobaric impurity).

Analytical Workflows and Self-Validating Protocols

LCMS_Workflow A Sample Prep (MeOH + 0.1% FA) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization (Protonation) B->C Elution D HRMS Detection (Orbitrap/TOF) C->D [M+H]+ Ion E Data Validation (Isotopic Pattern) D->E m/z 255.9133

LC-MS/HRMS analytical workflow for verifying 5-Chloro-4-iodopyrimidin-2-amine.

Protocol 1: LC-HRMS Validation of 5-Chloro-4-iodopyrimidin-2-amine

Step 1: Sample Preparation. Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Causality: Polyhalogenated pyrimidines exhibit poor solubility in highly aqueous environments. Methanol ensures complete solvation, preventing sample precipitation in the autosampler, while remaining compatible with reverse-phase chromatography.

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (H2O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) with a gradient of 5% B to 95% B over 5 minutes. Causality: The C18 stationary phase effectively retains the hydrophobic aromatic ring. The addition of 0.1% Formic Acid is critical; it lowers the pH, ensuring the protonation of the pyrimidine nitrogen or the exocyclic amine. This pre-ionization in the liquid phase exponentially increases the ionization efficiency once the sample reaches the Electrospray Ionization (ESI) source.

Step 3: HRMS Acquisition and Self-Validation. Operate the Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Self-Validation Check: This protocol validates itself through a dual-gate verification system. First, the instrument must be calibrated with a standard tuning mix to ensure mass accuracy < 3 ppm. Second, the software must extract the exact mass of 255.9133 ± 0.0008 Da. Simultaneously, the integration of the M+2 peak (257.9103 Da) must yield a relative abundance of 32-34% compared to the monoisotopic peak. If the M+2 ratio deviates, the run is flagged for potential halogen scrambling or degradation.

Mechanistic Application in Drug Development

Why is the precise verification of these halogens so critical? In drug development, 5-Chloro-4-iodopyrimidin-2-amine functions as a bifunctional electrophile.

Causality: The carbon-iodine (C-I) bond at the C4 position is significantly weaker, longer, and more polarizable than the carbon-chlorine (C-Cl) bond at the C5 position. During Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the oxidative addition of the Pd(0) catalyst occurs chemoselectively at the C4-I bond[3]. This kinetic preference allows synthetic chemists to install a novel functional group at the C4 position while deliberately leaving the C5-Cl bond intact for subsequent, orthogonal functionalization in later stages of the drug synthesis.

Reactivity A 5-Chloro-4-iodopyrimidin-2-amine B Pd(0) Catalyst Oxidative Addition A->B C C4-Position Reactivity (Iodine Cleavage) B->C Faster Kinetics (Weaker C-I Bond) D C5-Position Stability (Chlorine Retained) B->D Slower Kinetics (Stronger C-Cl Bond) E Cross-Coupling Product (C4-Substituted, C5-Chloro) C->E Transmetalation & Reductive Elimination

Chemoselective Pd-catalyzed cross-coupling pathway highlighting C4-iodo reactivity.

References
  • Title: 4-Amino-2-chloro-5-iodopyrimidine | CAS#:597551-56-9 (Isomeric Exact Mass Reference) Source: ChemSrc URL: [Link]

  • Title: 5-chloro-3-iodopyrazin-2-amine | 1823290-98-7 Source: Molport URL: [Link]

Sources

Exploratory

thermodynamic stability of 5-Chloro-4-iodopyrimidin-2-amine

[label="2-Amino Fig 1. SNAr hydrolytic degradation pathway of 5-Chloro-4-iodopyrimidin-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2-Amino

Fig 1. SNAr hydrolytic degradation pathway of 5-Chloro-4-iodopyrimidin-2-amine.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the thermodynamic stability of 5-chloro-4-iodopyrimidin-2-amine, we employ a self-validating forced degradation framework. The causality behind this design is to isolate specific stress vectors (pH, temperature) while ensuring data integrity through strict mass balance calculations. If the sum of the parent compound and quantified degradants falls below 98%, the system flags unmonitored pathways (e.g., volatile loss or polymerization).

Protocol 1: pH-Dependent Hydrolytic Forced Degradation

Causality & Design Choice: Buffers must be strictly non-nucleophilic to prevent competitive SNAr reactions. Tris or primary amine buffers are avoided; phosphate and carbonate buffers are utilized instead.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 5-chloro-4-iodopyrimidin-2-amine in HPLC-grade acetonitrile (ACN) to ensure complete dissolution.

  • Buffer Spiking: Dilute the stock 1:10 into three separate aqueous buffer systems: pH 2.0 (0.1 M HCl/KCl), pH 7.4 (0.1 M Phosphate), and pH 10.0 (0.1 M Carbonate). The final organic modifier concentration (10% ACN) maintains solubility while simulating aqueous stress.

  • Internal Standard (IS) Addition: Spike the solutions with 10 µg/mL of 4-nitroaniline. Validation logic: The IS corrects for injection volume variances and solvent evaporation over time.

  • Incubation & Sampling: Incubate the vials in a thermoshaker at 37 °C ± 0.1 °C in the dark (to actively prevent photolytic C-I homolytic cleavage). Aliquot 50 µL at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench the aliquots by adding 50 µL of cold ACN containing 0.1% trifluoroacetic acid (TFA) to instantly protonate nucleophiles and halt the reaction.

  • Analysis: Analyze via UPLC-PDA-MS/MS. Monitor the disappearance of the parent peak ( m/z 255.9) and the appearance of the pyrimidinone degradant ( m/z 146.0). Calculate mass balance at each time point.

Protocol 2: Arrhenius Kinetic Profiling (Thermal Stress)

Causality & Design Choice: By measuring the pseudo-first-order rate constant ( kobs​ ) at multiple temperatures, the activation energy ( Ea​ ) can be derived, allowing for accurate, mathematically grounded shelf-life prediction.

  • Setup: Prepare the compound in a pH 7.4 phosphate buffer (10% ACN) following the steps in Protocol 1.

  • Temperature Gradient: Divide the solution into sealed, headspace-free ampoules to prevent oxidative variables. Incubate at four distinct temperatures: 25 °C, 40 °C, 60 °C, and 80 °C.

  • Kinetic Sampling: Extract samples at mathematically spaced intervals (e.g., 0, 0.5, 1, 2, 4 hours for 80 °C; longer intervals for lower temperatures).

  • Data Plotting: Plot ln([Parent]t​/[Parent]0​) versus time to extract kobs​ . Construct an Arrhenius plot ( ln(k) vs 1/T ) to calculate Ea​ and the pre-exponential factor ( A ).

Quantitative Stability Profiling

Table 1: Comparative Bond Dissociation Energies (BDE)

Bond TypePosition on ScaffoldApprox. BDE (kJ/mol)Thermodynamic Stability
C-I C4227 - 239Low (Primary degradation site)
C-Cl C5350 - 396High (Stable under mild conditions)
C-N C2~ 305Moderate (Resonance stabilized)
C-H C6~ 430Very High (Inert)

(Data synthesized from standard aromatic halopyrimidine thermochemistry[1])

Table 2: Hydrolytic Kinetic Parameters (37 °C, 10% ACN)

pH Condition kobs​ (h⁻¹)Half-Life ( t1/2​ )Activation Energy ( Ea​ )Primary Degradant
2.0 (Acidic) 0.0858.15 hours68.4 kJ/mol2-Amino-5-chloropyrimidin-4(3H)-one
7.4 (Neutral) 0.01257.7 hours82.1 kJ/mol2-Amino-5-chloropyrimidin-4(3H)-one
10.0 (Basic) 0.2452.82 hours54.3 kJ/mol2-Amino-5-chloropyrimidin-4(3H)-one

Note: The rapid degradation at pH 10.0 is driven by the high concentration of hydroxide nucleophiles, which significantly lowers the activation energy barrier for the Meisenheimer complex formation[2].

Formulation & Storage Implications

The thermodynamic data clearly dictates the handling parameters for 5-chloro-4-iodopyrimidin-2-amine to preserve its structural integrity:

  • Moisture Exclusion: Due to its hydrolytic lability, the compound must be stored under an inert atmosphere (Argon or Nitrogen) with desiccants.

  • Temperature Control: The calculated Ea​ indicates significant degradation acceleration above 25 °C. Long-term storage must be strictly maintained at 2–8 °C or -20 °C[3].

  • Photoprotection: The low BDE of the C-I bond makes it highly susceptible to homolytic cleavage via UV/Vis radiation. Amber glassware or opaque packaging is mandatory during transport and storage.

References

  • Title: Discovery of Potent and Orally Bioavailable Pyrimidine Amide cGAS Inhibitors via Structure-Guided Hybridization Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 6.8: Describing a Reaction - Bond Dissociation Energies Source: Chemistry LibreTexts URL: [Link]

  • Title: An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-4-iodopyrimidin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction and Scaffold Significance In modern drug discovery, the 2-aminopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction and Scaffold Significance

In modern drug discovery, the 2-aminopyrimidine scaffold is a privileged structure, frequently utilized as a hinge-binding motif in the development of kinase inhibitors. Specifically, 5-chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5)[1] serves as a highly versatile, bifunctional building block.

Functionalizing this scaffold requires precise regiocontrol. The differential reactivity between the C4-iodo and C5-chloro positions allows chemists to perform a highly selective Nucleophilic Aromatic Substitution (SNAr) at the C4 position, leaving the C5-chloro group intact for subsequent cross-coupling (e.g., Suzuki-Miyaura) or to serve as a lipophilic vector in the final active pharmaceutical ingredient (API). This application note details the mechanistic causality, reaction optimization, and a self-validating protocol for executing this transformation.

Mechanistic Insights: Causality of Regioselectivity

To design a robust protocol, one must understand the electronic environment of the pyrimidine ring and how it dictates the reaction pathway[2].

The Electronic Imbalance (Why C4 over C5?)

The pyrimidine ring is inherently π -deficient, making it highly susceptible to nucleophilic attack at the C2, C4, and C6 positions[3].

  • C4 Activation: The C4 position is ortho to the N3 nitrogen and para to the N1 nitrogen. When a nucleophile attacks C4, the resulting negative charge in the transition state (the Meisenheimer complex) is efficiently delocalized onto these highly electronegative nitrogen atoms[4].

  • C5 Deactivation: The C5 position is meta to both ring nitrogens. Attack at C5 generates an intermediate where the negative charge cannot be stabilized by the nitrogens. Consequently, SNAr at C5 is thermodynamically and kinetically disfavored[5].

Leaving Group Dynamics & Substituent Effects

While classical SNAr reactions typically follow a leaving group reactivity order of F > Cl > Br > I (driven by electronegativity which accelerates the rate-determining addition step), the extreme electronic activation at C4 overrides this[5].

  • Inductive Activation by Chlorine: The 5-chloro substituent inductively withdraws electron density, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring and hyper-activating the adjacent C4 position[4].

  • Modulation by the 2-Amino Group: The 2-amino group acts as an electron-donating group via resonance. This tempers the overall electrophilicity of the ring, preventing runaway poly-substitution and ensuring that the reaction stops cleanly after the displacement of the C4-iodide[3].

SNAr_Mechanism A 5-Chloro-4-iodopyrimidin-2-amine (Electrophile) B Nucleophilic Attack at C4 (Rate-Determining Step) A->B + NuH, Base C Meisenheimer Complex (Charge Delocalization on N) B->C D Iodide Elimination (Fast Step) C->D E 4-Substituted-5-chloro- pyrimidin-2-amine D->E - I⁻

Fig 1. Mechanistic pathway of the C4-regioselective SNAr addition-elimination reaction.

Experimental Design & Reaction Optimization

The choice of solvent, base, and temperature is dictated by the steric and electronic nature of the incoming nucleophile[6]. To ensure a self-validating system, conditions must be chosen that drive the reaction to completion while suppressing degradation.

Quantitative Data Summary
Nucleophile ClassExample ReagentOptimal SolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine MethylamineEtOH or THFDIPEA602 - 485 - 95
Secondary Cyclic Amine MorpholineDMF or NMPK₂CO₃804 - 680 - 90
Aniline (Electron-rich) p-Anisidinen-BuOHDIPEA10012 - 1670 - 85
Alkoxide Sodium methoxideMeOHNone (Excess)0 to RT1 - 290 - 98

Table 1: Optimized SNAr conditions for 5-chloro-4-iodopyrimidin-2-amine across various nucleophile classes.

Self-Validating Experimental Protocol

This protocol describes the SNAr functionalization using a standard secondary amine (e.g., morpholine) as the nucleophile. The methodology is designed with built-in analytical checkpoints to ensure process integrity.

Materials Required
  • Electrophile: 5-Chloro-4-iodopyrimidin-2-amine (1.0 equivalent)

  • Nucleophile: Morpholine (1.5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous DMF (0.2 M relative to electrophile)

Workflow Step1 Step 1: Reagent Preparation Weigh Pyrimidine, Nucleophile, Base Step2 Step 2: Solvent Addition Suspend in DMF, NMP, or n-BuOH Step1->Step2 Step3 Step 3: Reaction Execution Heat at 60-100°C under N2 Step2->Step3 Step4 Step 4: Quench & Extraction Partition between EtOAc and H2O Step3->Step4 Step5 Step 5: Purification Flash Chromatography (SiO2) Step4->Step5

Fig 2. Step-by-step experimental workflow for the SNAr functionalization.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried, nitrogen-flushed round-bottom flask, add 5-chloro-4-iodopyrimidin-2-amine (1.0 eq).

  • Add anhydrous DMF to achieve a 0.2 M concentration. Stir until a uniform suspension/solution is achieved.

  • Add DIPEA (2.0 eq) followed by the dropwise addition of morpholine (1.5 eq).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated hydroiodic acid (HI), preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

Step 2: Execution and Monitoring 4. Heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block. 5. Validation Checkpoint 1 (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ( m/z ~255.9 [M+H]⁺) is entirely consumed and replaced by the product mass ( m/z ~215.1 [M+H]⁺).

Step 3: Quench and Extraction 6. Cool the reaction to room temperature. 7. Quench the reaction by adding 5 volumes of distilled water. 8. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes). 9. Validation Checkpoint 2 (Workup): Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 5 volumes). Causality: DMF is highly miscible with EtOAc; repeated aqueous LiCl washes are mandatory to pull residual DMF out of the organic phase, preventing baseline drift and poor separation during chromatography. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification and Analytical Confirmation 11. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 50% to 100% EtOAc). 12. Validation Checkpoint 3 (NMR): Analyze the purified solid via ¹H NMR (in DMSO-d₆). A successful, regioselective C4-substitution is confirmed by the preservation of the C6 aromatic proton (singlet, ~8.0 ppm) and the 2-amino protons (broad singlet, ~6.5 ppm), confirming that the 5-chloro and 2-amino groups were unperturbed.

References

  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". Available at:[Link]

  • Baran Lab. "Haloselectivity of Heterocycles". Available at:[Link]

  • Organic Process Research & Development. "Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Chloro-4-iodopyrimidin-2-amine Palladium-Catalyzed Couplings

Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve yield-limiting is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve yield-limiting issues during the functionalization of 5-chloro-4-iodopyrimidin-2-amine. Highly functionalized pyrimidines present unique chemoselectivity and catalytic challenges, but by understanding the underlying mechanistic causality, we can engineer robust, high-yielding protocols.

Mechanistic Insights & Chemoselectivity

In dihalopyrimidines, the site of oxidative addition is governed by bond dissociation energies and the electronic deficiency of the heterocycle. Halides adjacent to nitrogen are conventionally more reactive in Pd-catalyzed cross-couplings[1]. The C4–I bond is significantly weaker than the C5–Cl bond, making C4 the kinetically favored site for Pd(0) insertion. Under most conditions, dihalopyrimidines undergo substitution reactions preferentially at C4[2].

However, the presence of the free C2-amine and the basic pyrimidine nitrogens can sequester the palladium catalyst, leading to off-cycle deactivation. Poor yields in these couplings are rarely due to unreactive starting materials; they are almost always a consequence of catalyst poisoning or a loss of chemoselectivity (over-coupling at C5).

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a significant amount of bis-coupled product (reaction at both C4 and C5). How do I restrict coupling strictly to C4? A: Over-coupling occurs when the catalytic system is too active or the thermal energy exceeds the activation barrier for the C5–Cl bond. Causality & Solution: Lower the reaction temperature to 40–45 °C. The C4–I oxidative addition is rapid even at room temperature, whereas C5–Cl typically requires >80 °C to activate. Additionally, strictly limit your nucleophile (e.g., boronic acid) to 1.05 equivalents to starve the secondary coupling pathway.

Q2: I am observing massive protodehalogenation (loss of iodine) instead of the cross-coupled product. What causes this? A: Protodehalogenation is a competitive side reaction where the Pd(II)-aryl intermediate undergoes β-hydride elimination (often from alcoholic solvents) or reacts with adventitious water, followed by reductive elimination of the C4–H species. Causality & Solution: Avoid using ethanol or isopropanol as co-solvents. Switch to a strictly anhydrous solvent system like 1,4-Dioxane/Toluene and use a milder, anhydrous base (e.g., finely milled K₃PO₄ instead of aqueous Na₂CO₃).

Q3: The reaction stalls at 30% conversion despite having unreacted starting material and active boronic acid. Why? A: The C2-amine and pyrimidine nitrogens are excellent chelators for Pd(II). As the reaction progresses, these moieties can form stable, inactive Pd-complexes, effectively removing the catalyst from the catalytic cycle. The choice of the supporting ligand on Pd plays an important role in hindering the formation of off-cycle Pd species[3]. Causality & Solution: Switch to a highly sterically hindered, electron-rich ligand like XPhos. The extreme bulkiness of this biaryl phosphine physically prevents multi-ligation by the pyrimidine nitrogens, shielding the palladium and keeping it in the active catalytic cycle.

Troubleshooting Workflow

Troubleshooting Start Low Yield Detected Check Run LC-MS Analysis Start->Check Unreacted High Unreacted SM Check->Unreacted SM peak dominant Overcoupling C4/C5 Bis-Coupled Check->Overcoupling Mass = SM + 2(R) - I - Cl Dehalogenation Protodehalogenation Check->Dehalogenation Mass = SM - I + H Sol1 Use XPhos Pd G3 (Prevent Chelation) Unreacted->Sol1 Sol2 Lower Temp to 40°C Limit Equivalents Overcoupling->Sol2 Sol3 Use Anhydrous Dioxane Avoid Alcohols Dehalogenation->Sol3

Diagnostic workflow for resolving low yields in 5-chloro-4-iodopyrimidin-2-amine couplings.

Quantitative Data: Ligand & Catalyst Screening

To empirically validate the mechanistic claims, the following table summarizes the performance of various catalytic systems in the Suzuki-Miyaura coupling of 5-chloro-4-iodopyrimidin-2-amine with phenylboronic acid (1.05 eq) at 45 °C in 1,4-Dioxane.

Catalyst / Ligand SystemLoading (mol%)Conversion (%)C4-Selectivity (%)Isolated Yield (%)Primary Failure Mode
Pd(PPh₃)₄5.0458532Catalyst poisoning (chelation)
Pd(dppf)Cl₂5.0609048Protodehalogenation
Pd(OAc)₂ / SPhos2.0859271Minor over-coupling at C5
XPhos Pd G3 2.0 >99 >98 94 None (Optimal System)

Data Synthesis: Monodentate, bulky biaryl phosphines (XPhos) significantly outperform traditional bidentate (dppf) or unhindered (PPh₃) ligands by preventing off-cycle coordination of the C2-amine.

Self-Validating Experimental Protocol: Highly Selective C4-Coupling

This protocol is designed as a self-validating system. Visual cues and strategic sampling ensure the researcher can verify the reaction's integrity at every step.

Materials:

  • 5-Chloro-4-iodopyrimidin-2-amine (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, finely milled, anhydrous)

  • 1,4-Dioxane (Degassed, 8 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 5-chloro-4-iodopyrimidin-2-amine, arylboronic acid, and K₃PO₄. Add 8 mL of 1,4-Dioxane. Sparge the suspension with Argon for 15 minutes.

    • Validation Check: The mixture should be a heterogeneous, off-white suspension. If it turns yellow/brown before catalyst addition, oxidation of the amine or impurities in the boronic acid are present.

  • Catalyst Activation: Add XPhos Pd G3 under a positive stream of Argon. Seal the flask and stir at room temperature for 5 minutes.

    • Causality: XPhos Pd G3 is a precatalyst. The mild base (K₃PO₄) facilitates the cleavage of the carbazole leaving group, generating the highly active, monoligated Pd(0)-XPhos species.

    • Validation Check: The solution will transition from off-white to a distinct reddish-orange, confirming the generation of the active Pd(0) species.

  • Controlled Heating: Heat the reaction mixture to 45 °C using a precisely controlled heating block. Stir vigorously (800 rpm) for 2 hours.

    • Causality: 45 °C is the thermodynamic sweet spot. It provides sufficient energy to overcome the oxidative addition barrier of the C4–I bond while remaining too low to activate the C5–Cl bond, ensuring perfect chemoselectivity.

  • In-Process Monitoring (IPC): At 90 minutes, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe >95% consumption of the starting material (m/z ~255) and the appearance of the product mass. If unreacted starting material remains, do not increase temperature; add an additional 0.5 mol% catalyst to overcome any residual poisoning.

  • Quenching & Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (20 mL). Concentrate the filtrate under reduced pressure.

Catalytic Cycle & Pitfalls

CatalyticCycle Pd0 Active Pd(0)-XPhos OxAdd Oxidative Addition (Strictly at C4-I) Pd0->OxAdd 5-Chloro-4-iodo... TransMet Transmetalation (R-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate OffCycle Off-Cycle Deactivation (C2-NH2 Chelation) OxAdd->OffCycle If using PPh3 (Poor Sterics) RedElim Reductive Elimination (Yields C4-R Product) TransMet->RedElim RedElim->Pd0 Product Release OffCycle->Pd0 Blocked by XPhos (Steric Shielding)

Catalytic cycle highlighting steric shielding to prevent C2-amine chelation.

Authoritative Grounding

The protocols and mechanistic rationales provided herein are grounded in established organometallic principles. The Suzuki-Miyaura coupling relies on the oxidative addition of the organohalide to Pd(0), followed by transmetalation with an arylboronic acid—a highly chemoselective process that tolerates a wide range of functional groups[4]. The preference for C4 functionalization in dihalopyrimidines is a well-documented phenomenon[2]. Furthermore, the evolution of palladium catalysis has been pivotal in overcoming catalyst deactivation by coordinating heteroatoms, a principle fundamentally tied to the development of deactivation-resistant catalysts[3].

Sources

Optimization

troubleshooting low conversion rates of 5-Chloro-4-iodopyrimidin-2-amine

Technical Support Center: Troubleshooting Low Conversion Rates of 5-Chloro-4-iodopyrimidin-2-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion Rates of 5-Chloro-4-iodopyrimidin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of di-halogenated aminopyrimidines. 5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5) is a highly valuable building block in kinase inhibitor design and agrochemical synthesis. While the 4-iodo position is theoretically primed for rapid oxidative addition, researchers routinely report stalled reactions, palladium black precipitation, and extensive dehalogenation.

This guide provides a mechanistic breakdown of these failures and field-proven, self-validating protocols to achieve high conversion rates.

Part 1: The Mechanistic "Why" (Expertise & Experience)

The low conversion rates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this specific substrate stem from a well-documented "tri-fold challenge" inherent to 2-amino-haloheterocycles [1]:

  • Catalyst Chelation (The Amidine-like Trap): The proximal unprotected 2-amino group and the pyrimidine ring nitrogen can act as a bidentate ligand. After oxidative addition into the 4-C-I bond, the 2-amino group coordinates to the Pd(II) center, blocking the open coordination site required for transmetalation. This creates a thermodynamic dead-end.

  • Steric and Electronic Drag: The 5-chloro substituent exerts a strong inductive electron-withdrawing effect while sterically hindering the adjacent 4-position. This significantly slows down the reductive elimination step, increasing the lifespan of vulnerable Pd(II) intermediates.

  • Competitive Nucleophilicity: The unprotected 2-amino group can act as a competing nucleophile, leading to unwanted homocoupling, oligomerization, or displacement of weak phosphine ligands[2].

Part 2: Diagnostic Workflow

To systematically resolve low conversion, follow the logical troubleshooting workflow below.

TroubleshootingWorkflow Start Low Conversion of 5-Chloro-4-iodopyrimidin-2-amine CheckVis Visual Inspection: Is there a black precipitate? Start->CheckVis PdBlack Yes: Palladium Black (Catalyst Deactivation) CheckVis->PdBlack Yes NoBlack No: Catalyst is soluble Check LC-MS for byproducts CheckVis->NoBlack No Sol1 Pre-mix Pd & Ligand Use Bulky Biarylphosphines (e.g., XPhos, BrettPhos) PdBlack->Sol1 Dehalo Major Byproduct: Deiodination (5-Chloropyrimidin-2-amine) NoBlack->Dehalo Unreacted Major Component: Unreacted Starting Material NoBlack->Unreacted Sol2 Switch Base (e.g., to Cs2CO3) Ensure strictly anhydrous conditions Dehalo->Sol2 Sol3 Increase Temp to 80-100°C Check Ligand/Pd ratio Unreacted->Sol3

Caption: Diagnostic workflow for troubleshooting low conversion in 5-Chloro-4-iodopyrimidin-2-amine cross-couplings.

Part 3: Quantitative Data & Ligand Selection

To overcome the chelation trap, dialkylbiarylphosphine ligands (Buchwald ligands) are mandatory. Their massive steric bulk prevents the 2-amino group from coordinating to the palladium center. Below is a synthesized comparison of ligand efficacy for unprotected aminopyrimidine couplings.

Ligand TypeExampleSteric BulkPd CoordinationExpected ConversionPrimary Failure Mode
Triarylphosphine PPh₃LowWeak< 15%Rapid Pd black formation; chelation by substrate.
Bidentate dppf, BINAPHighStrong30 - 40%Slow transmetalation; steric clash with the 5-Cl group.
Dialkylbiaryl (1° Amines) BrettPhosVery HighMonodentate> 85%Minimal; highly selective for mono-arylation [1].
Dialkylbiaryl (2° Amines) RuPhosVery HighMonodentate> 80%Dehalogenation if the base used is too strong.

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black within 30 minutes, and conversion stalls at 10%. What is happening? A1: You are observing the formation of "palladium black"—an inactive, agglomerated form of metallic palladium [3]. This occurs when the ligand dissociates from the Pd center. For 5-chloro-4-iodopyrimidin-2-amine, the unprotected 2-amino group actively displaces weak ligands (like PPh₃) to form a stable, dead-end Pd(II) chelate. Solution: You must pre-mix the Pd precursor (e.g., Pd(OAc)₂) with a bulky ligand (like XPhos or BrettPhos) for 15-30 minutes before adding the pyrimidine substrate. This ensures the active L₁Pd(0) species is fully formed and sterically protected against substrate chelation [2].

Q2: I am seeing significant amounts of 5-chloropyrimidin-2-amine (deiodinated byproduct) instead of my cross-coupled product. How do I stop this? A2: Protodehalogenation is a common competing pathway. It happens when the oxidative addition complex picks up a proton from trace moisture before transmetalation can occur, or undergoes β -hydride elimination. The 5-chloro group exacerbates this by sterically slowing down the transmetalation step. Solution: Rigorously dry your solvents and degas via freeze-pump-thaw. Switch to a milder, anhydrous base. Replacing sodium tert-butoxide (NaOtBu) with cesium carbonate (Cs₂CO₃) or LiHMDS often suppresses dehalogenation in aminopyrimidine couplings [1].

Q3: Should I protect the 2-amino group before attempting the coupling at the 4-iodo position? A3: While Boc- or Di-Boc protection of the 2-amino group will completely eliminate the chelation issue, it adds two synthetic steps and lowers overall yield. Modern precatalysts (e.g., BrettPhos Pd G3) are sophisticated enough to achieve >90% conversion on the unprotected substrate by utilizing their steric bulk to prevent the 2-amino group from coordinating. Optimize the catalyst first.

Part 5: Self-Validating Experimental Protocol

This protocol for the Buchwald-Hartwig amination of 5-Chloro-4-iodopyrimidin-2-amine is engineered to self-validate: the pre-mixing step ensures catalyst viability, and the specific order of addition prevents premature catalyst poisoning.

Materials:

  • 5-Chloro-4-iodopyrimidin-2-amine (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation (Critical Step): In a flame-dried Schlenk flask under argon, add BrettPhos Pd G3 (0.05 mmol) and the amine nucleophile (if solid). Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the active Pd(0)-ligand complex prevents the unprotected aminopyrimidine from poisoning the naked palladium [2].

  • Substrate Addition: Add 5-Chloro-4-iodopyrimidin-2-amine (1.0 mmol) to the activated catalyst solution.

  • Base Addition: Dropwise add LiHMDS solution (2.5 mL).

    • Causality: Adding the base last initiates the catalytic cycle only when all components are homogeneously mixed, preventing localized base-catalyzed degradation or premature dehalogenation.

  • Heating: Heat the reaction mixture to 80 °C. Monitor via LC-MS. The bulky BrettPhos ligand will force the reductive elimination step, overcoming the steric drag of the 5-chloro group.

  • Workup: Cool to room temperature, quench with a few drops of water, filter through a short pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

Part 6: Catalytic Cycle & Pitfalls

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Fast at 4-Iodo Pd0->OxAdd PdII L-Pd(II)(Ar)(I) OxAdd->PdII Chelation Dead-End Chelation by 2-NH2 group PdII->Chelation Weak Ligand (e.g., PPh3) TransMet Transmetalation (Slowed by 5-Cl) PdII->TransMet Bulky Ligand (e.g., BrettPhos) PdBlack Palladium Black Precipitation Chelation->PdBlack RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Pd-catalytic cycle for 5-Chloro-4-iodopyrimidin-2-amine highlighting the chelation dead-end.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters - ACS Publications.[Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society - ACS Publications.[Link]

Troubleshooting

best purification and recrystallization methods for 5-Chloro-4-iodopyrimidin-2-amine

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-chloro-4-iodopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5)[1].

This dihalogenated aminopyrimidine is a highly sought-after intermediate in the synthesis of kinase inhibitors and STING pathway modulators[2]. However, the presence of the C4-iodine atom introduces significant lability. Iodine is a massive, highly polarizable leaving group, making the pyrimidine core susceptible to unintended nucleophilic aromatic substitution (SNAr) and photolytic/thermal deiodination. The protocols and troubleshooting steps below are engineered to mitigate these risks through self-validating, causality-driven methodologies.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 5-Chloro-4-iodopyrimidin-2-amine Chromatography Silica Gel Chromatography (EtOAc/Hexanes) Crude->Chromatography Evaporation Solvent Evaporation (<40°C to prevent deiodination) Chromatography->Evaporation Recrystallization Recrystallization (EtOH/H2O or EtOAc/Heptane) Evaporation->Recrystallization Filtration Vacuum Filtration & Cold Solvent Wash Recrystallization->Filtration Fail Oiling Out / Impurities Recrystallization->Fail Poor nucleation Pure Pure Crystalline Product (>98% Purity) Filtration->Pure Fail->Recrystallization Seed crystals

Optimized purification and recrystallization workflow for 5-chloro-4-iodopyrimidin-2-amine.

Part 1: Physicochemical Profiling & Solvent Selection

To design a self-validating purification system, we must first understand the solvent-solute interactions. Aminopyrimidines exhibit strong hydrogen-bonding capabilities via the C2-amine, yet the heavy halogenation at C4 and C5 drives lipophilicity[3].

Table 1: Solvent Selection Profile

Solvent SystemDielectric Constant (ε)Solvation Mechanism & CausalitySuitability for Recrystallization
Ethyl Acetate / Hexanes 6.0 / 1.9EtOAc disrupts amine H-bonds; Hexanes force precipitation.Excellent (Primary chromatography eluent)
Ethanol / Water 24.5 / 80.1EtOH dissolves the lipophilic core at mild heat; H2O acts as a strong anti-solvent.Excellent (Optimal for recrystallization)
Toluene 2.4π-π stacking with the pyrimidine ring.Poor (Requires >80°C, risking deiodination)
Methanol 32.7Strong H-bonding, but highly nucleophilic.Not Recommended (Risks SNAr at C4)

Part 2: Step-by-Step Purification Methodologies

Protocol A: Silica Gel Flash Chromatography

Causality: Removes highly polar baseline impurities and regioisomers before crystallization. The amine group can cause tailing, so a basic modifier is required.

  • Column Preparation: Pack silica gel using 10% EtOAc in Hexanes containing 1% Triethylamine (TEA). The TEA neutralizes acidic silanol groups on the silica, preventing the amine from streaking.

  • Loading: Dry-load the crude compound onto silica to ensure a tight loading band.

  • Elution: Run a gradient from 10% to 30% EtOAc in Hexanes.

    • Self-Validation Step: Track fractions via TLC (UV 254 nm). The target compound will quench UV strongly due to the heavy iodine atom[4].

  • Concentration: Evaporate pooled fractions under reduced pressure. Critical: Maintain the water bath at < 40°C to prevent thermal deiodination.

Protocol B: Anti-Solvent Recrystallization (EtOH/H2O)

Causality: Purifies the compound based on differential solubility while avoiding the thermal stress of boiling high-boiling solvents[5].

  • Dissolution: Suspend the semi-pure solid in minimal absolute ethanol (approx. 3-5 mL/g).

  • Mild Heating: Warm to 45–50°C until complete dissolution. Do not exceed 50°C.

  • Anti-Solvent Addition: Dropwise, add deionized water while stirring until the solution becomes persistently cloudy (the "cloud point").

    • Self-Validation Step: If the cloudiness disappears upon adding a single drop of ethanol, you have found the exact saturation threshold.

  • Nucleation: Remove from heat. Allow to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter via a Büchner funnel, wash with ice-cold 10% EtOH/Water, and dry under high vacuum.

Part 3: Troubleshooting Guide

Q: During recrystallization, my product forms a thick oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation).

  • Causality: Oiling out occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the solvent is too rapidly saturated. The heavy halogens (Cl, I) drastically depress the melting point when impurities are present.

  • Solution: Re-dissolve the oil by adding a few drops of Ethanol and warming gently. Allow the solution to cool much more slowly. If oiling persists, add a seed crystal of pure 5-chloro-4-iodopyrimidin-2-amine just before the cloud point is reached to force solid nucleation over liquid separation.

Q: My LC-MS analysis shows a significant M-126 peak (loss of iodine). Why is the compound degrading? A: You are observing deiodination, yielding 5-chloropyrimidin-2-amine.

  • Causality: The C-I bond is the weakest bond in the molecule. It is highly susceptible to homolytic cleavage via UV light or thermal degradation. Furthermore, if residual acid or transition metals (e.g., copper or palladium) from upstream synthesis are present, they can catalyze dehalogenation[2].

  • Solution: Wrap your rotary evaporator and reaction flasks in aluminum foil to exclude light. Strictly limit all heating baths to < 40°C.

Q: I am observing a byproduct that co-elutes on TLC. How can I separate it? A: Co-elution often occurs with dehalogenated or regioisomeric pyrimidines due to similar Rf values.

  • Causality: The amine group causes tailing on standard silica, which blurs separation bands.

  • Solution: Ensure you are using the 1% Triethylamine (TEA) modifier mentioned in Protocol A. Sharpening the bands allows the subtle lipophilicity differences between the halogenated species to resolve.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol for recrystallization? A: It is highly discouraged. While methanol is a standard solvent for aminopyrimidines[3], the C4-iodine is highly electrophilic. Methanol can act as a nucleophile under prolonged heating, leading to an SNAr reaction that replaces the iodine with a methoxy group.

Q: Is the compound safe to handle on the benchtop? A: No. 5-Chloro-4-iodopyrimidin-2-amine is classified as a skin/eye irritant and is harmful if swallowed or inhaled (H302, H315, H319)[4]. Always handle within a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles).

Q: Can I purify this compound via acid-base extraction? A: Proceed with extreme caution. While aminopyrimidines can form hydrochloride salts for purification[5], exposing 5-chloro-4-iodopyrimidin-2-amine to strong aqueous acids (like HCl) can trigger the hydrolysis of the C4-iodine, converting your product into 2-amino-5-chloropyrimidin-4-ol.

References

  • ChemicalBook - 5-chloro-4-iodopyrimidin-2-amine CAS#: 1260863-63-5. Source: chemicalbook.com. 1

  • WIPO Patent (WO2024083773A1) - Triazole-substituted imidazo[1,2-a]pyrimidines as cGAS inhibitors. Source: patents.google.com.2

  • Journal of Chemical & Engineering Data - Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine. Source: pubs.acs.org. 3

  • PubChem - 2-Amino-4-iodopyrimidine | C4H4IN3 | CID 45789748. Source: pubchem.ncbi.nlm.nih.gov. 4

  • CN Patent (CN111763175A) - Purification method of 4, 6-dichloro-2-(thiopropyl)-5-aminopyrimidine. Source: patents.google.com. 5

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 5-Chloro-4-iodopyrimidin-2-amine vs. 4-Chloro-5-iodopyrimidin-2-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide As a Senior Application Scientist in medicinal chemistry, I frequently encounter challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter challenges regarding the late-stage functionalization of heterocyclic scaffolds. The pyrimidine ring is a privileged pharmacophore, ubiquitous in kinase inhibitors and Toll-like receptor (TLR) agonists. When designing synthetic routes, the choice of halogenated precursors dictates the efficiency of library generation.

This guide provides an in-depth comparative analysis of two positional isomers: 4-chloro-5-iodopyrimidin-2-amine and 5-chloro-4-iodopyrimidin-2-amine . By understanding their underlying electronic environments, we can exploit their reactivity profiles to achieve precise, regioselective functionalization.

Mechanistic Rationale: The Roots of Regioselectivity

To predict the behavior of these isomers, we must analyze the pyrimidine core through two distinct mechanistic lenses: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

The SNAr Perspective

The pyrimidine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two nitrogen atoms. However, this electron deficiency is not uniformly distributed. The C2, C4, and C6 positions bear the brunt of the partial positive charge, making them highly susceptible to nucleophilic attack. The transition state (Meisenheimer intermediate) is stabilized by the adjacent nitrogens [1]. Conversely, the C5 position is more "benzene-like" and significantly less activated for SNAr.

The Cross-Coupling Perspective

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Here, bond dissociation energy dictates reactivity, following the strict hierarchy of I > Br > Cl >> F [2].

The Intersection of Reactivity
  • 4-Chloro-5-iodopyrimidin-2-amine: Offers orthogonal reactivity . The C4-Cl bond is highly activated for SNAr due to its position, while the C5-I bond is inert to SNAr but highly primed for oxidative addition. This allows for selective, sequential functionalization without the need for protecting groups.

  • 5-Chloro-4-iodopyrimidin-2-amine: Exhibits convergent (competing) reactivity . The C4 position is activated for SNAr, and iodine is an excellent leaving group. Simultaneously, the C4-I bond is the most reactive site for Pd-insertion. Consequently, both SNAr and cross-coupling will preferentially occur at the C4 position, displacing the iodine and leaving the C5-Cl bond intact.

Reactivity_Pathways cluster_ortho Orthogonal Reactivity System cluster_compete Convergent Reactivity System A 4-Chloro-5-iodo- pyrimidin-2-amine B SNAr at C4 (Cl Displacement) A->B Nucleophiles (Amines/Alkoxides) C Pd-Coupling at C5 (I Displacement) A->C Pd Catalyst (Boronic Acids/Alkynes) D 5-Chloro-4-iodo- pyrimidin-2-amine E SNAr at C4 (I Displacement) D->E Nucleophiles (Amines/Alkoxides) F Pd-Coupling at C4 (I Displacement) D->F Pd Catalyst (Boronic Acids/Alkynes)

Fig 1. Divergent vs. convergent reactivity profiles of dihalogenated pyrimidin-2-amine isomers.

Quantitative Data Presentation

The table below summarizes the expected regioselectivity and typical yields when subjecting these isomers to standard functionalization conditions, synthesized from established literature precedents [1][3].

SubstrateReaction TypeReagents / ConditionsPreferred Reaction SiteLeaving GroupTypical Yield
4-Chloro-5-iodopyrimidin-2-amine SNAr (Amination)Aliphatic amine, Et₃N, 85°CC4 Cl⁻70–85%
4-Chloro-5-iodopyrimidin-2-amine Sonogashira CouplingAlkyne, Pd(PPh₃)₄, CuI, 60°CC5 I⁻65–80%
5-Chloro-4-iodopyrimidin-2-amine SNAr (Amination)Aliphatic amine, Et₃N, 25-50°CC4 I⁻>80%
5-Chloro-4-iodopyrimidin-2-amine Sonogashira CouplingAlkyne, Pd(PPh₃)₄, CuI, 60°CC4 I⁻70–85%

Note: The C4-I bond in 5-chloro-4-iodopyrimidin-2-amine is exceptionally labile. Mild conditions must be used to prevent degradation or over-reaction.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the utility of orthogonal reactivity, the following section outlines a two-step, self-validating workflow for the regioselective dual-functionalization of 4-chloro-5-iodopyrimidin-2-amine .

Experimental_Workflow Start Starting Material 4-Chloro-5-iodopyrimidin-2-amine Step1 Step 1: Regioselective SNAr Reagents: Butylamine, Et3N Solvent: 1-Butanol or DMF Conditions: 85°C, 12-24h Start->Step1 Int Intermediate N4-Butyl-5-iodopyrimidine-2,4-diamine (C4-Cl displaced, C5-I intact) Step1->Int Step2 Step 2: Sonogashira Cross-Coupling Reagents: Terminal Alkyne, Pd(PPh3)4, CuI Solvent: THF/Et3N Conditions: 60-80°C, Inert Atmosphere Int->Step2 Product Final Target Scaffold 4-Amino-5-alkynylpyrimidine Derivative Step2->Product

Fig 2. Self-validating two-step protocol for orthogonal functionalization at the C4 and C5 positions.

Protocol 1: Regioselective SNAr at the C4 Position

This step exploits the electron-deficient C4 position to displace the chloride ion, leaving the C5-iodine intact for downstream chemistry [1].

  • Setup: To a sealed reaction vial, add 4-chloro-5-iodopyrimidin-2-amine (1.0 equiv, e.g., 1.0 mmol) and anhydrous 1-butanol (5.0 mL).

  • Reagent Addition: Add an aliphatic amine (e.g., butylamine, 2.0 equiv) and triethylamine (Et₃N, 2.0 equiv) to act as an acid scavenger.

  • Reaction: Stir the mixture at 85 °C for 12–24 hours. Monitor via TLC or LC-MS.

  • Analytical Checkpoint (Self-Validation): LC-MS analysis should reveal the disappearance of the starting material (m/z ~255) and the appearance of the product (m/z ~293 for butylamine). Crucially, the loss of the distinctive 3:1 chlorine isotope pattern confirms the displacement of Cl, while the high mass confirms the retention of the iodine atom.

  • Workup: Concentrate under reduced pressure, dilute with water, and extract with EtOAc (3 × 20 mL). Dry over Na₂SO₄, filter, and purify via flash chromatography (EtOAc/Hexanes) to yield the N4-alkyl-5-iodopyrimidine-2,4-diamine intermediate.

Protocol 2: Sonogashira Coupling at the C5 Position

With the C4 position functionalized, the C5-iodine is now activated for Pd-catalyzed cross-coupling [4].

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the intermediate from Protocol 1 (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base: Add degassed anhydrous THF (0.2 M) and Et₃N (3.0 equiv).

  • Alkyne Addition: Inject the desired terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C for 6–12 hours.

  • Analytical Checkpoint (Self-Validation): LC-MS will show the consumption of the heavy iodinated intermediate and the emergence of the coupled product mass. The complete disappearance of the iodine atom confirms successful oxidative addition and reductive elimination.

  • Workup: Filter the mixture through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via flash chromatography to isolate the final 4-amino-5-alkynylpyrimidine derivative.

Strategic Recommendations

When designing a synthetic route, the choice between these two isomers should be dictated by your target molecule's substitution pattern:

  • Choose 4-Chloro-5-iodopyrimidin-2-amine when you need to build a diverse library of compounds with different substituents at both the C4 and C5 positions. Its orthogonal reactivity allows for a modular, plug-and-play approach without protecting groups.

  • Choose 5-Chloro-4-iodopyrimidin-2-amine when your primary goal is the rapid, high-yielding functionalization of the C4 position exclusively, and you intend to leave the C5 position chlorinated (or functionalize it under much harsher conditions later).

References

  • Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science, Royal Society of Chemistry. URL:[Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Molecules, MDPI. URL:[Link]

Comparative

Comparing Leaving Group Ability of Iodine vs. Chlorine in 5-Chloro-4-iodopyrimidin-2-amine: A Guide for Regioselective Functionalization

For researchers and drug development professionals designing complex heterocyclic scaffolds, achieving precise regiocontrol during late-stage functionalization is a critical challenge. 5-Chloro-4-iodopyrimidin-2-amine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing complex heterocyclic scaffolds, achieving precise regiocontrol during late-stage functionalization is a critical challenge. 5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5)[1] serves as an exceptional bifunctional building block. By strategically placing two different halogens (iodine and chlorine) at two electronically distinct positions (C4 and C5), this molecule offers a highly predictable, self-validating system for divergent synthesis.

This guide objectively compares the leaving group ability of the C4-iodine versus the C5-chlorine, detailing the mechanistic causality behind their reactivity and providing field-proven experimental protocols for regioselective functionalization.

Mechanistic Causality: The "Why" Behind the Reactivity

The vast difference in leaving group ability between the C4-iodine and C5-chlorine is not merely a function of the halogens themselves, but a synergistic effect of thermodynamic bond strength and heterocyclic electronics .

The Electronic Factor: Pyrimidine Regiochemistry

In the pyrimidine ring, the electronegative nitrogen atoms at positions 1 and 3 strongly withdraw electron density via inductive and resonance effects. This renders positions 2, 4, and 6 highly electrophilic, making them prime targets for Nucleophilic Aromatic Substitution (SNAr)[2]. Conversely, the C5 position lacks this resonance-driven electron depletion, behaving more like an unactivated benzene ring. Therefore, any leaving group at C4 is electronically primed for displacement, while a leaving group at C5 is electronically deactivated.

The Thermodynamic Factor: Bond Dissociation Energy (BDE)

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The intrinsic strength of this bond dictates reactivity. Theoretical calculations reveal that the C(sp2)-Cl bond in pyrimidines has a high bond dissociation energy (BDE) of approximately 93–95 kcal/mol[3]. In stark contrast, the C(sp2)-I bond is significantly weaker (~65 kcal/mol). This ~30 kcal/mol thermodynamic gap ensures that palladium inserts exclusively into the C4-I bond, completely ignoring the C5-Cl bond under standard conditions[4].

ReactivityMap A 5-Chloro-4-iodopyrimidin-2-amine B C4 Position (Iodine) Highly Electrophilic A->B Electronic Activation C C5 Position (Chlorine) Electron-Rich / Inert A->C Electronic Deactivation D Low BDE (~65 kcal/mol) Fast Oxidative Addition B->D Halogen Effect E High BDE (~95 kcal/mol) Slow Oxidative Addition C->E Halogen Effect F Primary Site for: - Suzuki/Sonogashira - SNAr D->F G Remains Intact (Available for late-stage rxns) E->G

Electronic and thermodynamic factors driving regioselective functionalization at C4 over C5.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences in reactivity between the two halogenated sites, demonstrating why iodine at C4 is the superior leaving group.

Property / Reaction MetricC4-Iodine (Target Site)C5-Chlorine (Preserved Site)Mechanistic Driver
Bond Dissociation Energy (BDE) ~65 kcal/mol~93–95 kcal/molAtomic radius and polarizability of I vs. Cl[3].
Electronic Environment Highly electron-deficientRelatively electron-richAlpha-nitrogen resonance effect activates C4[2].
Pd-Catalyzed Cross-Coupling Rapid oxidative additionInert under mild conditionsLower activation energy barrier for C-I insertion[4].
SNAr Reactivity (Amines/Alcohols) Excellent (Proceeds at 20–60 °C)Poor (Requires harsh conditions/bases)Meisenheimer complex stabilized by adjacent nitrogens[2].

Self-Validating Experimental Protocols

To leverage the differential leaving group ability of 5-Chloro-4-iodopyrimidin-2-amine, the following protocols provide self-validating workflows. By keeping temperatures moderate and carefully controlling stoichiometry, the C5-Cl bond acts as an internal control—remaining completely intact while the C4-I bond reacts quantitatively.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol exploits the low BDE of the C4-I bond to achieve exclusive arylation at the 4-position.

Reagents & Materials:

  • 5-Chloro-4-iodopyrimidin-2-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 5-Chloro-4-iodopyrimidin-2-amine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Causality Note: 80 °C is sufficient to overcome the activation barrier for C-I oxidative addition, but insufficient to break the stronger C5-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography to yield the 4-aryl-5-chloropyrimidin-2-amine.

Protocol B: Regioselective SNAr with Secondary Amines (C-N Bond Formation)

This protocol exploits the intense electrophilicity of the C4 position to achieve selective amination.

Reagents & Materials:

  • 5-Chloro-4-iodopyrimidin-2-amine (1.0 equiv, 1.0 mmol)

  • Morpholine or Piperidine (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: THF or DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Chloro-4-iodopyrimidin-2-amine in THF at room temperature.

  • Addition: Add DIPEA followed by the secondary amine dropwise.

  • Reaction: Stir the mixture at 60 °C for 3–5 hours. Causality Note: The basic amine attacks the highly electron-deficient C4 carbon, forming a Meisenheimer complex. The bulky, highly polarizable iodine atom acts as an excellent leaving group, driving the elimination step.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (3x).

  • Purification: Concentrate and purify via recrystallization or chromatography to isolate the 5-chloro-4-(amino)pyrimidin-2-amine derivative.

Workflow Start 5-Chloro-4-iodopyrimidin-2-amine Path1 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O, 80°C Start->Path1 Suzuki Coupling Path2 Morpholine, DIPEA THF, 60°C Start->Path2 SNAr Reaction Result1 4-Aryl-5-chloropyrimidin-2-amine (C-C Bond Formation) Path1->Result1 Exclusive C4 Substitution Result2 5-Chloro-4-morpholinopyrimidin-2-amine (C-N Bond Formation) Path2->Result2 Exclusive C4 Substitution

Divergent synthetic workflows demonstrating exclusive C4-iodine displacement.

Conclusion

In 5-Chloro-4-iodopyrimidin-2-amine, the C4-iodine is vastly superior as a leaving group compared to the C5-chlorine. This superiority is not an accident; it is a predictable outcome governed by the low bond dissociation energy of the C-I bond and the extreme electron deficiency of the pyrimidine C4 position. By utilizing the protocols outlined above, researchers can confidently execute regioselective transformations, leaving the C5-chlorine intact for subsequent, orthogonal late-stage functionalization.

References

  • Journal of the American Chemical Society. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." ACS Publications. Available at:[Link]

  • Molecules. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-iodopyrimidin-2-amine

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological outcome. However, the foundational pillar of successful researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological outcome. However, the foundational pillar of successful research is an unwavering commitment to safety. The intermediate compounds we handle, such as 5-Chloro-4-iodopyrimidin-2-amine, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, grounded in the known hazards of halogenated pyrimidines.

Hazard Analysis: Understanding the "Why" Behind the "What"

5-Chloro-4-iodopyrimidin-2-amine is a halogenated heterocyclic compound. This class of molecules is invaluable in medicinal chemistry, but the presence of halogens and an amine group on a pyrimidine core necessitates a cautious approach. The primary hazards associated with this compound, as identified in safety data sheets, are acute toxicity, skin irritation, and serious eye irritation.[1]

A thorough understanding of these risks is not just a regulatory formality; it is the scientific basis for every safety measure we take. Skin contact could lead to local irritation or, more systemically, the compound could be absorbed through the dermis. Inhalation of fine dust particles can cause respiratory tract irritation and potential systemic toxicity.[2] The most immediate and severe risk often comes from eye contact, which can cause serious damage.[3]

Hazard ClassificationDescriptionPotential ConsequencesPrimary Protection Strategy
Acute Toxicity (Oral, Dermal, Inhalation) [1]Harmful if swallowed, in contact with skin, or if inhaled.Systemic poisoning, organ damage.Engineering Controls (Fume Hood), Respirator, Gloves, Lab Coat
Skin Irritation [1][3]Causes skin irritation upon direct contact.Redness, inflammation, dermatitis.Gloves, Lab Coat, Proper Handling Technique
Serious Eye Irritation/Damage [1][3]Causes serious eye irritation or irreversible damage.Pain, redness, impaired vision, potential blindness.Safety Goggles and/or Face Shield
Specific Target Organ Toxicity (Single Exposure) [1]May cause respiratory irritation.[2]Coughing, shortness of breath, irritation of nasal passages.Engineering Controls (Fume Hood), Respirator

Core Protective Equipment: Your First Line of Defense

The selection of PPE is dictated by the hazards identified above. For 5-Chloro-4-iodopyrimidin-2-amine, a multi-layered approach is essential.

  • Engineering Controls : The primary control measure is to handle this compound within a certified chemical fume hood. This minimizes airborne dust and vapors, providing the most critical layer of protection.[3][4]

  • Eye and Face Protection : Due to the risk of serious eye irritation, standard safety glasses are insufficient.

    • Minimum Requirement : Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4]

    • Recommended for Splash Risk : When handling solutions or larger quantities where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal around the eyes, while the shield protects the rest of the face.[5][6]

  • Hand Protection : Gloves are critical to prevent dermal absorption and skin irritation.

    • Material : Nitrile gloves are the preferred choice for incidental contact with a wide range of chemicals.[7] They must be powder-free to prevent aerosolization of the compound.[5][8]

    • Protocol : Always inspect gloves for tears or punctures before use. For tasks with prolonged contact or when handling larger quantities, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[4][9]

  • Body Protection : A standard cotton lab coat may not offer sufficient protection against chemical splashes.

    • Minimum Requirement : A long-sleeved laboratory coat should be worn and kept fully fastened.[7]

    • Recommended : For procedures involving significant quantities, a chemical-resistant apron worn over the lab coat is advised.[7] Fire-resistant or impervious clothing may also be appropriate depending on the scale and nature of the work.[4]

  • Respiratory Protection : If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is required.

    • Requirement : A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.[2] For situations where exposure limits may be exceeded, a full-face respirator provides a higher protection factor and protects the eyes simultaneously.[4][9] All respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Operational Plan: Step-by-Step PPE Protocols

The order in which you don (put on) and doff (take off) your PPE is just as important as the equipment itself. Incorrect doffing can lead to self-contamination, negating the protective measures taken.

Donning (Putting On) PPE Workflow

The principle is to move from the least "contaminated" areas to the most.

G cluster_prep Preparation cluster_donning Donning Sequence Prep Wash Hands Thoroughly Gown 1. Lab Coat / Gown Prep->Gown Mask 2. Mask / Respirator Gown->Mask Goggles 3. Goggles / Face Shield Mask->Goggles Gloves 4. Gloves (Pull cuffs over gown sleeves) Goggles->Gloves

Caption: Workflow for correctly donning PPE.

Step-by-Step Donning Procedure:

  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Lab Coat/Gown : Put on your lab coat, ensuring it is fully buttoned.

  • Mask/Respirator : If required, don your mask or respirator. Perform a seal check if using a respirator.

  • Eye/Face Protection : Put on your tightly fitting goggles and, if necessary, your face shield.

  • Gloves : Don your gloves last. Ensure the cuffs of the gloves are pulled up and over the sleeves of your lab coat to create a seal.

Doffing (Taking Off) PPE Workflow

The guiding principle is "dirty to dirty." The outside of your gloves and gown are considered contaminated.

G cluster_doffing Doffing Sequence (Area: Inside Lab) cluster_exit Doffing Sequence (Area: Exiting Lab) Gloves 1. Gloves (Peel off away from body) Gown 2. Lab Coat / Gown (Roll inside-out) Gloves->Gown Exit Exit Laboratory Gown->Exit Goggles 3. Goggles / Face Shield (Handle by straps) Exit->Goggles Mask 4. Mask / Respirator Goggles->Mask Wash 5. Wash Hands Thoroughly Mask->Wash G spill Small Spill Occurs (<5g powder) alert Alert personnel in the immediate area spill->alert ppe Ensure proper PPE is worn (Double-glove, respirator, goggles) alert->ppe cover Gently cover spill with absorbent pads to prevent aerosolization ppe->cover decontaminate Working from outside in, wet pads with appropriate solvent (e.g., isopropanol) cover->decontaminate collect Carefully collect all materials into a labeled hazardous waste bag decontaminate->collect clean Wipe the spill area again with fresh decontaminating solution collect->clean dispose Dispose of all contaminated materials (including outer gloves) as hazardous waste clean->dispose wash Doff remaining PPE correctly and wash hands thoroughly dispose->wash

Caption: Decision workflow for a small chemical spill.

Waste Disposal

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Contaminated PPE : All disposable PPE, including gloves, gowns, and masks, that comes into contact with 5-Chloro-4-iodopyrimidin-2-amine must be disposed of as hazardous chemical waste. Use a designated, sealed, and clearly labeled waste container.

  • Chemical Waste : Unused compound and any materials used for cleaning spills must be collected in a suitable, closed container labeled as hazardous waste. [4]Do not release the chemical into drains or the environment. [4]Disposal should be handled through your institution's Environmental Health and Safety (EHS) office, typically via incineration by a licensed waste disposal company. [10][11] By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • NextSDS. 5-chloro-4-iodopyridin-2-amine — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-iodopyridine. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Safety Data Sheet. [Link]

  • University of California, Riverside. Personal Protective Equipment Selection Guide. [Link]

  • Hon, C-Y., et al. Safe handling of hazardous drugs. PMC. [Link]

  • Capot Chemical Co., Ltd. MSDS of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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